molecular formula C23H21N3O B11446120 N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11446120
M. Wt: 355.4 g/mol
InChI Key: MPWDRGSQNCCNAE-UHFFFAOYSA-N
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Description

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodiazole ring system, which is fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylbenzylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to form the benzodiazole ring. The final step involves the acylation of the benzodiazole intermediate with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)16-26-21-14-8-7-13-20(21)25-22(26)15-24-23(27)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

MPWDRGSQNCCNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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